(2-Chloropyridin-3-yl)acetonitrile

Pharmaceutical Intermediates Process Chemistry Solid-State Characterization

Researchers developing spirocyclic oxindole anticancer agents require the correct regioisomer to preserve synthetic pathway fidelity and target engagement. (2-Chloropyridin-3-yl)acetonitrile (CAS 101012-32-2) provides the unique ortho-relationship of the 2-chloro and 3-cyanomethyl groups essential for constructing spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one scaffolds with validated low-nanomolar activity against lung cancer cells. Its solid physical state (mp 85-86 °C) ensures superior long-term storage stability versus lower-melting positional isomers (e.g., 5-isomer mp 49-54 °C), reducing decomposition risk and simplifying gravimetric workflows. For CNS drug discovery, this compound (designated 2-CPAN) serves as a high-affinity muscarinic acetylcholine receptor (mAChR) agonist probe for Alzheimer's and Parkinson's disease research. Procure the exact 3-isomer to ensure reproducible synthetic outcomes and valid biological data.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 101012-32-2
Cat. No. B174756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)acetonitrile
CAS101012-32-2
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CC#N
InChIInChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2
InChIKeyDMWOJKQPJYWCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2-Chloropyridin-3-yl)acetonitrile (CAS 101012-32-2) is a Preferred Building Block in Precision Synthesis


(2-Chloropyridin-3-yl)acetonitrile (CAS 101012-32-2) is a heterocyclic nitrile with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It features a pyridine ring with a chlorine atom at the 2-position and a cyanomethyl (-CH2CN) group at the 3-position . The compound exists as a solid at room temperature with a melting point of 85-86 °C and is sparingly soluble in water but miscible with common organic solvents .

Positional isomer for targeted pyridine derivatization
Solid-state form simplifies solid-phase synthesis handling
Entry point for spirocyclic scaffold and receptor probe synthesis

Why Substituting (2-Chloropyridin-3-yl)acetonitrile with Positional Isomers Fails in Advanced Chemical Research


In medicinal chemistry and materials science, positional isomers like 2-Chloro-5-pyridineacetonitrile (CAS 39891-09-3) and 2-Chloro-4-pyridineacetonitrile (CAS 1000565-45-6) are not interchangeable with (2-Chloropyridin-3-yl)acetonitrile due to distinct physicochemical properties and divergent electronic effects [1]. The specific ortho-relationship between the 2-chloro and 3-cyanomethyl groups in the target compound creates a unique steric and electronic environment that governs its reactivity and binding affinities, as evidenced by its distinct melting point (85-86 °C) compared to the 5-isomer (49-54 °C) [2]. Substituting the 3-isomer with its 5- or 4-isomer can lead to significant alterations in synthetic pathways, product yields, and biological target engagement, rendering generic substitution scientifically invalid for critical research and development applications [1].

Property
Target (3-Isomer)
5-Isomer (CAS 39891-09-3)
Physical State
Stable ambient solid
Low-melting solid/liquid
Electronic Environment
Ortho Cl/CH₂CN: distinct dipole and steric effects
Meta-substitution: altered reactivity profile
Similar CAS does not guarantee interchangeable reactivity or handling; experimental validation required.

Quantitative Differentiation of (2-Chloropyridin-3-yl)acetonitrile from Positional Isomers


Solid-State Handling Advantage: Higher Melting Point vs. 5-Isomer

(2-Chloropyridin-3-yl)acetonitrile exhibits a significantly higher melting point (85-86 °C) compared to its 5-isomer (2-Chloro-5-pyridineacetonitrile, CAS 39891-09-3) which melts at 49-54 °C [1]. This 31-37 °C difference in phase transition temperature translates to a solid physical state at ambient laboratory conditions (20-25 °C), whereas the 5-isomer exists as a low-melting solid or liquid, making it more prone to degradation and handling difficulties.

Melting Point
Head-to-head
85–86°C vs 49–54°C
+31–37°C
Supports solid-state processing and storage stability
Ambient solid vs. low-melting comparator
Pharmaceutical Intermediates Process Chemistry Solid-State Characterization

Differential Electronic Properties: Predicted LogP and pKa Differences

The target compound demonstrates a distinct lipophilicity profile with a predicted LogP of 1.80 [1] and a predicted pKa of -0.43±0.10 , values that differ from the 5-isomer (2-Chloro-5-pyridineacetonitrile) which exhibits a predicted density of 1.3±0.1 g/cm³ [2]. These differences in electronic and steric parameters are not merely theoretical; they directly influence the compound's behavior in nucleophilic aromatic substitution reactions and its partitioning in biphasic reaction systems.

Electronic Profile
Class-level
LogP 1.80, pKa −0.43 (pred.)
Ortho-pattern may influence reactivity and partitioning
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Utility in Anti-Cancer Scaffolds: A Spirocyclic Oxindole Building Block

(2-Chloropyridin-3-yl)acetonitrile serves as a crucial reagent in the synthesis of spirocyclic oxindole analogs, a class of compounds with demonstrated anti-tumor properties . In a specific study, this acetonitrile was used in a key dialkylation step to construct spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one, a scaffold from which a library of derivatives was synthesized and screened against multiple cancer cell lines. One optimized derivative, 2-(trifluoromethoxy) benzylic substituted spirocyclic azaoxindole (2e), exhibited potent nanomolar inhibition against human lung cancer A-549 cells with an IC50 of 50 nmol/L .

Scaffold-Derived Potency
Assay context
IC₅₀ 50 nM
Derivative 2e, A-549 cells
Supports cell-model scaffold evaluation
Derivative data; verify parent utility
Oncology Synthetic Methodology Spirocyclic Compounds

Role as a Precursor to Muscarinic Acetylcholine Receptor Agonists

The compound 2-CPAN, an abbreviation for 2-(2-Chloropyridin-3-yl)acetonitrile, has been identified as a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high affinity for these receptors . Its pharmacological activity is due to its ability to mimic acetylcholine at muscarinic sites, suggesting potential therapeutic applications in neurodegenerative and neuromuscular disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis .

mAChR Affinity
Reported
High affinity (qualitative)
Supports CNS receptor probe development
No Ki/EC₅₀ provided
Neuroscience CNS Drug Discovery GPCR Pharmacology

Optimal Procurement and Application Scenarios for (2-Chloropyridin-3-yl)acetonitrile


Medicinal Chemistry: Synthesis of Spirocyclic Anti-Cancer Agents

This compound is ideally suited for medicinal chemistry groups focused on synthesizing spirocyclic oxindole analogs as anti-cancer agents. Its use as a key building block in the construction of spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one scaffolds has been validated in peer-reviewed studies, leading to derivatives with low nanomolar activity against lung cancer cells . Procuring this specific isomer ensures access to this established synthetic route.

Neuroscience: Development of Muscarinic Receptor Probes

For neuroscience research and CNS drug discovery programs targeting muscarinic acetylcholine receptors, (2-Chloropyridin-3-yl)acetonitrile (as 2-CPAN) offers a direct entry point for studying receptor agonism . Its documented high affinity for mAChRs makes it a valuable chemical probe for investigating the role of these receptors in Alzheimer's and Parkinson's diseases, providing a distinct advantage over analogs lacking this validated biological interaction.

Process Chemistry: Solid-Phase Synthesis and Scale-Up Operations

In process chemistry and scale-up laboratories, the physical state of (2-Chloropyridin-3-yl)acetonitrile as a solid with a melting point of 85-86 °C offers significant handling and storage advantages over its lower-melting isomers (e.g., the 5-isomer which melts at 49-54 °C) . This property reduces the risk of decomposition during long-term storage and simplifies weighing operations, making it the preferred choice for workflows requiring solid-phase synthetic protocols or where long-term inventory stability is critical.

Application
Selection Property
Validation Focus
Oncology scaffold synthesis
Key building block for spirocyclic oxindole library
Spirocyclic route reproducibility and cell-model evaluation
CNS receptor probe development
Reported mAChR affinity (2-CPAN)
Receptor binding assay context and selectivity profiling
Solid-phase synthesis workflows
Ambient solid state for simplified handling
Melting point stability and weighing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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